2-(3-ETHOXY-4-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
Description
2-(3-Ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-3-28-21-14-16(10-13-20(21)26)22-24-19-7-5-4-6-18(19)23(27)25(22)17-11-8-15(2)9-12-17/h4-14,22,24,26H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVNAGHCGNNCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Condensation Reaction: Starting with an appropriate aniline derivative and an aldehyde, a condensation reaction can form the quinazolinone core.
Substitution Reaction: Introducing the ethoxy and hydroxy groups on the phenyl ring through electrophilic aromatic substitution.
Cyclization: Cyclizing the intermediate to form the tetrahydroquinazolinone structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially leading to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups on the phenyl rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(3-Ethoxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(3-Methoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
Uniqueness
The presence of both ethoxy and hydroxy groups on the phenyl ring, along with the specific substitution pattern, makes 2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one unique. These functional groups can significantly influence its chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
